molecular formula C11H8FNO3S B2603283 2-(4-fluorophenoxymethyl)-1,3-thiazole-4-carboxylic acid CAS No. 949980-48-7

2-(4-fluorophenoxymethyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B2603283
CAS No.: 949980-48-7
M. Wt: 253.25
InChI Key: GSLRUKPYXUKZCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenoxymethyl)-1,3-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H8FNO3S and its molecular weight is 253.25. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Studies and Metal Ion Detection

  • Fluorophores for Aluminium(III) Detection : Research focused on fluorophores containing the thiazoline chromophore for selective Al3+ detection, which has potential use in studying intracellular Al3+ (Lambert et al., 2000).

Transformation and Synthesis in Organic Chemistry

  • Transformation of Phenolic Compounds : Investigation into the anaerobic transformation of phenol to benzoate, utilizing fluorophenols as analogues, which has implications in understanding biochemical processes (Genthner et al., 1989).
  • Synthesis of Pyridone Carboxylic Acids : Development of tetracyclic pyridone carboxylic acids with thiazolidine rings, showing antibacterial activity and DNA gyrase inhibition in Escherichia coli (Jinbo et al., 1993).

Biological and Medicinal Applications

  • Widespread Occurrence in Biological Material : Discovery of 2-acetylthiazole-4-carboxylic acid in various organisms, suggesting its role as a coenzyme due to its reactive carbonyl group and widespread presence (White, 1990).
  • Antibacterial and Antiviral Activities : Synthesis and evaluation of 2-amino-1,3-thiazole-4-carboxylic acid derivatives, exhibiting significant fungicidal and antiviral activities, suggesting their potential in controlling fungi and viruses (Fengyun et al., 2015).

Analytical and Material Science Applications

  • Fluorescence Quantum Yield Studies : Analysis of organic fluorophores like 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid, contributing to understanding the fluorescence origins of carbon dots with high fluorescence quantum yields (Shi et al., 2016).

Properties

IUPAC Name

2-[(4-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3S/c12-7-1-3-8(4-2-7)16-5-10-13-9(6-17-10)11(14)15/h1-4,6H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLRUKPYXUKZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=NC(=CS2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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